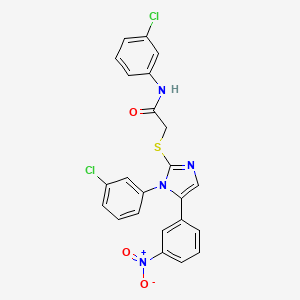

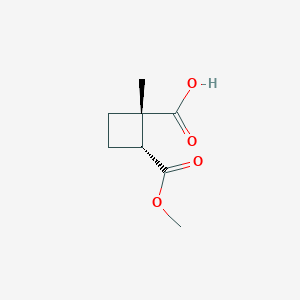

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide” was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . Further details about the chemical reactions involving this compound are not available in the retrieved information.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

- Synthesis of Pyrimidine Derivatives: The compound 4,6-Dimethyl-2-methanesulfonylpyrimidine, a close relative of the chemical , is an important intermediate in synthesizing various biologically active compounds. Its synthesis involves steps like methylation, condensation, and oxidation, yielding a 71.0% overall yield (X. Le, 2014).

- Molecular and Supramolecular Structures: Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have reported their molecular and supramolecular structures. These compounds, similar in structure to the queried chemical, show interesting properties like hydrogen-bonded dimers and layers, which are important for various applications (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

2. Biological Activity

- Enzyme Inhibition: Methanesulfonamide pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. One such compound showed potent inhibitory activity, highlighting potential therapeutic applications (M. Watanabe, H. Koike, T. Ishiba, T. Okada, S. Seo, K. Hirai, 1997).

3. Advanced Materials

- Polyimides Containing Pyridine: A novel diamine containing a pyridyl side group has been synthesized for producing polyimides with high thermal stability and good optical transparency. This is relevant for materials science applications, particularly in the context of organic light emitting diodes (OLEDs) (Kai-yuan Cheng, Jiefang Hu, Yancheng Wu, Chuqi Shi, Zhi-geng Chen, Shumei Liu, Yanchao Yuan, Y. Mo, Jianqing Zhao, 2019).

4. Analytical Chemistry Applications

- Fluorescent Probe Development: A reaction-based fluorescent probe for distinguishing thiophenols over aliphatic thiols has been designed using a compound with a structure similar to the queried chemical. This has significant implications in environmental and biological sciences (Z. Wang, Deman Han, Wenping Jia, Qizhong Zhou, W. Deng, 2012).

Mechanism of Action

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It’s known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . The interaction with its targets likely involves binding to the active site of the target protein, leading to changes in the protein’s function.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of this compound, are known to contribute to the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been described to have antioxidative and antibacterial properties . They also have effects on the cell cycle .

properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-8-10(14-18(3,16)17)9(2)13-11(12-8)15-6-4-5-7-15/h14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGDGBKUPYMJON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)

![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)

![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)

![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)